9-cis-Retinyl Linoleate is a retinoid compound formed by the esterification of linoleic acid with 9-cis-retinol. It is classified under retinoids, which are derivatives of vitamin A known for their biological activity and roles in various physiological processes. The compound is particularly significant in skin health and cellular functions due to its ability to modulate gene expression through nuclear receptors.
9-cis-Retinyl Linoleate can be derived from dietary sources that contain retinol and linoleic acid. It is synthesized in the body from retinol, which is obtained from animal sources or converted from provitamin A carotenoids found in plant-based foods.
The synthesis of 9-cis-Retinyl Linoleate typically involves esterification reactions where linoleic acid reacts with 9-cis-retinol. This can be achieved through both enzymatic and non-enzymatic methods.
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, the reaction is performed under anhydrous conditions to prevent hydrolysis.
The molecular structure of 9-cis-Retinyl Linoleate features a long hydrocarbon chain characteristic of fatty acids, linked to a retinol moiety via an ester bond.
CCCCC\C=C/C\C=C/CCCCCCCC(=O)OC\C=C(/C)\C=C\C=C(\C)/C=C/C1=C(C)CCCC1(C)C
9-cis-Retinyl Linoleate can undergo various chemical reactions typical of esters:
The hydrolysis reaction can be catalyzed by acids or bases, while isomerization may occur spontaneously or via enzymatic action.
The mechanism of action for 9-cis-Retinyl Linoleate primarily involves its interaction with nuclear receptors, specifically Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).
Research indicates that 9-cis-Retinyl Linoleate exhibits biological activities similar to other retinoids, influencing skin health and cellular processes.
9-cis-Retinyl Linoleate has several applications in scientific research and industry:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: